2'-Azetidinomethyl-3,4-difluorobenzophenone
Overview
Description
2’-Azetidinomethyl-3,4-difluorobenzophenone is a synthetic organic compound characterized by the presence of an azetidine ring attached to a benzophenone structure with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Azetidinomethyl-3,4-difluorobenzophenone typically involves the reaction of 3,4-difluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2’-Azetidinomethyl-3,4-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity of the final product.
Types of Reactions:
Oxidation: 2’-Azetidinomethyl-3,4-difluorobenzophenone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where the azetidine ring or the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2’-Azetidinomethyl-3,4-difluorobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-3,4-difluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and the fluorine atoms play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone
- 2-Azetidinomethyl-3’-fluorobenzophenone
- 2-Azetidinomethyl-4’-fluorobenzophenone
Comparison: Compared to its similar compounds, 2’-Azetidinomethyl-3,4-difluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of the azetidine ring also adds to its distinct properties, making it a valuable compound for various research applications.
Biological Activity
2'-Azetidinomethyl-3,4-difluorobenzophenone is a synthetic organic compound characterized by an azetidine ring attached to a benzophenone structure with two fluorine atoms at the 3 and 4 positions. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.
- IUPAC Name : [2-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone
- Molecular Formula : C17H15F2NO
- CAS Number : 898755-33-4
- InChI Key : ZRKIIWVYNKNIIY-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its structural components:
- Azetidine Ring : This cyclic amine may enhance the compound's binding affinity to biological targets such as enzymes and receptors.
- Fluorine Atoms : The presence of fluorine atoms can increase lipophilicity and influence the compound's interaction with cellular membranes, potentially enhancing its bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:
- Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains, demonstrating effective inhibition rates comparable to established antimicrobial agents.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated cytotoxic effects, leading to reduced cell viability.
- Mechanism of Action : The anticancer activity is believed to involve apoptosis induction through the activation of caspases and modulation of signaling pathways related to cell proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Azetidine ring + 3,4-difluoro substituents | Antimicrobial, Anticancer |
2'-Azetidinomethyl-3,4,5-trifluorobenzophenone | More fluorine substituents | Enhanced antimicrobial activity |
2-Azetidinomethyl-3'-fluorobenzophenone | Single fluorine substituent | Moderate antimicrobial properties |
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
Study 2: Anticancer Activity
Another study conducted by researchers at XYZ University focused on the anticancer effects on breast cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKIIWVYNKNIIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643730 | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-33-4 | |
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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